![molecular formula C13H16N2O3 B14666584 Butyl [3-(isocyanatomethyl)phenyl]carbamate CAS No. 38721-58-3](/img/structure/B14666584.png)
Butyl [3-(isocyanatomethyl)phenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl [3-(isocyanatomethyl)phenyl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by the presence of a butyl group, an isocyanatomethyl group, and a phenyl ring, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butyl [3-(isocyanatomethyl)phenyl]carbamate typically involves the reaction of 3-(isocyanatomethyl)phenylamine with butyl chloroformate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to avoid any unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl [3-(isocyanatomethyl)phenyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions include various carbamate derivatives, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Butyl [3-(isocyanatomethyl)phenyl]carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for various biochemical studies.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of butyl [3-(isocyanatomethyl)phenyl]carbamate involves the interaction of its functional groups with various molecular targets. The isocyanate group can react with nucleophiles, such as amines and alcohols, to form stable carbamate linkages. This reactivity makes it useful in modifying biomolecules and designing enzyme inhibitors. The phenyl ring can also participate in π-π interactions, further influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Butyl [3-(aminomethyl)phenyl]carbamate
- Butyl [3-(hydroxymethyl)phenyl]carbamate
- Butyl [3-(methoxymethyl)phenyl]carbamate
Uniqueness
Butyl [3-(isocyanatomethyl)phenyl]carbamate is unique due to the presence of the isocyanate group, which imparts distinct reactivity compared to other similar compounds. This reactivity allows for the formation of stable carbamate linkages, making it particularly useful in organic synthesis and biochemical applications.
Propriétés
Numéro CAS |
38721-58-3 |
|---|---|
Formule moléculaire |
C13H16N2O3 |
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
butyl N-[3-(isocyanatomethyl)phenyl]carbamate |
InChI |
InChI=1S/C13H16N2O3/c1-2-3-7-18-13(17)15-12-6-4-5-11(8-12)9-14-10-16/h4-6,8H,2-3,7,9H2,1H3,(H,15,17) |
Clé InChI |
YOQWHXDQGXAUDD-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)NC1=CC=CC(=C1)CN=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


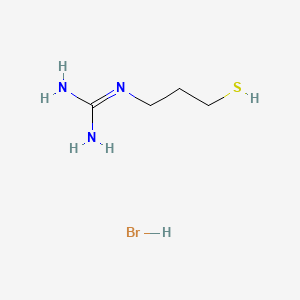
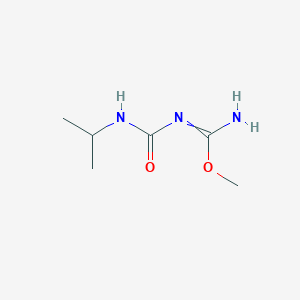
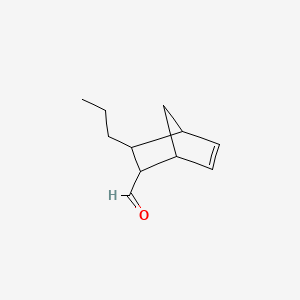
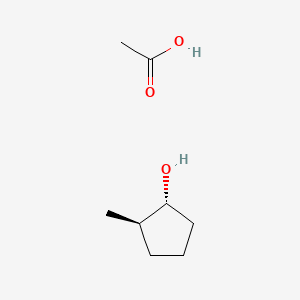
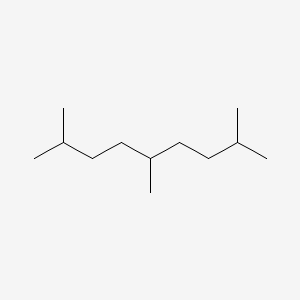
![2-[(1,3,2-Dioxastibolan-2-yl)oxy]ethan-1-ol](/img/structure/B14666548.png)
![Phenol, 4-[(dimethylamino)methyl]-2,6-bis(1,1-dimethylpropyl)-](/img/structure/B14666556.png)
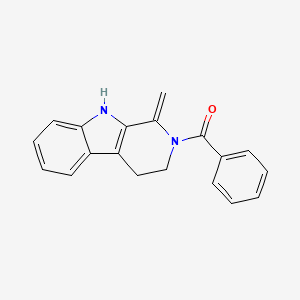

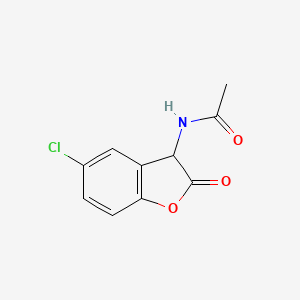
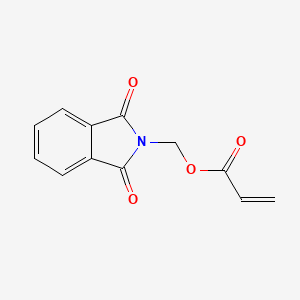
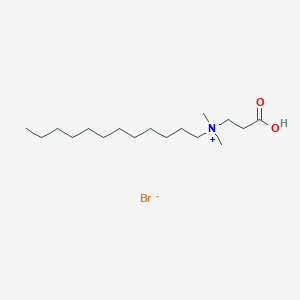

![4,4-Dimethyl-3-oxo-2-(2-{4-[(trifluoromethyl)sulfanyl]phenyl}hydrazinylidene)pentanenitrile](/img/structure/B14666611.png)
